molecular formula C11H8BrNO3 B1409691 Ethyl 2-bromo-5-cyano-4-formylbenzoate CAS No. 1807078-30-3

Ethyl 2-bromo-5-cyano-4-formylbenzoate

Cat. No.: B1409691
CAS No.: 1807078-30-3
M. Wt: 282.09 g/mol
InChI Key: MGWXAIVUAFDUJF-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyano-4-formylbenzoate (CAS 1807078-30-3) is a brominated aromatic ester with a molecular formula of C₁₁H₈BrNO₃ and a molecular weight of 282 g/mol. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features three functional groups: a bromine atom at position 2, a cyano group at position 5, and a formyl group at position 4, enabling diverse reactivity in cross-coupling, nucleophilic substitution, and condensation reactions .

Properties

IUPAC Name

ethyl 2-bromo-5-cyano-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-3-7(5-13)8(6-14)4-10(9)12/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWXAIVUAFDUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-cyano-4-formylbenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and formylation of a benzoate precursor. The typical synthetic route involves:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors for efficient bromination and cyanation.
  • Use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyano-4-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Ethyl 2-bromo-5-cyano-4-carboxybenzoate.

    Reduction: Ethyl 2-bromo-5-aminomethyl-4-formylbenzoate.

    Substitution: Ethyl 2-methoxy-5-cyano-4-formylbenzoate.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-4-formylbenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-cyano-4-formylbenzoate involves its interaction with molecular targets through its functional groups. The bromine atom, cyano group, and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Key Physical Properties:

  • Boiling Point : 410.8±45.0 °C
  • Density : 1.6±0.1 g/cm³
  • Storage : Recommended at -20°C for long-term stability .

Waste disposal requires professional management to mitigate ecological risks .

Comparison with Structural Analogs

Positional Isomer: Ethyl 2-bromo-4-cyano-5-formylbenzoate

A closely related compound, Ethyl 2-bromo-4-cyano-5-formylbenzoate (CAS 103859-96-7), shares the same molecular formula (C₁₁H₈BrNO₃) but differs in substituent positions: the cyano and formyl groups occupy positions 4 and 5, respectively.

Comparative Analysis:

Property Ethyl 2-bromo-5-cyano-4-formylbenzoate Ethyl 2-bromo-4-cyano-5-formylbenzoate
CAS Number 1807078-30-3 103859-96-7
Molecular Formula C₁₁H₈BrNO₃ C₁₁H₈BrNO₃
Molecular Weight 282 282 (inferred)
Boiling Point 410.8±45.0 °C Not reported
Density 1.6±0.1 g/cm³ Not reported
Functional Groups Br (C2), CN (C5), CHO (C4) Br (C2), CN (C4), CHO (C5)

Key Differences:

Electronic Effects: The cyano group (strong electron-withdrawing) at position 5 in the parent compound may enhance electrophilic aromatic substitution at position 4 (formyl group). In the isomer, the cyano group at position 4 could deactivate the ring differently, altering reactivity patterns . The formyl group’s position (C4 vs.

Synthetic Utility :

  • The parent compound’s formyl group at C4 may favor condensation reactions (e.g., with amines to form Schiff bases), while the isomer’s formyl group at C5 could sterically hinder such reactions due to proximity to the ester moiety.

Thermal Stability :

  • The absence of reported boiling points for the isomer suggests uncharacterized volatility or decomposition tendencies compared to the well-documented parent compound .

Broader Context: Functional Group Analogues

While direct data on other analogs are sparse, insights can be drawn from related brominated benzoates:

  • Ethyl 2-bromo-4-nitrobenzoate: Replacing the cyano and formyl groups with a nitro group increases molecular polarity and acidity (pKa ~1–2 vs. ~4–5 for cyano derivatives). This enhances solubility in polar solvents but reduces thermal stability .

Research Implications and Data Gaps

Further studies should prioritize:

  • Spectroscopic Differentiation : NMR/IR analysis to resolve positional isomerism.
  • Thermogravimetric Analysis : Compare thermal decomposition pathways.
  • Reactivity Screening : Evaluate performance in Suzuki-Miyaura couplings or aldol condensations.

Biological Activity

Ethyl 2-bromo-5-cyano-4-formylbenzoate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H8BrNO3, featuring a bromine atom, a cyano group, and a formyl group attached to a benzoate ester. These functional groups contribute to its reactivity and biological potential. The compound's unique structural characteristics allow it to interact with various biological targets, making it a subject of interest in drug development.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the bromine and cyano groups may enhance its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

2. Anticancer Properties

The compound has been investigated for its anticancer activity. Its mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The bromine atom can participate in electrophilic reactions, which may lead to the modification of key biomolecules.
  • Nucleophilic Attack : The cyano group can engage in nucleophilic interactions, influencing various biochemical pathways.
  • Covalent Bond Formation : The formyl group can react with nucleophiles in proteins or nucleic acids, altering their function.

Case Studies and Experimental Data

A summary of relevant studies is presented below:

StudyObjectiveFindings
Antimicrobial ScreeningThis compound showed significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer ActivityInduced apoptosis in human cancer cell lines with IC50 values indicating moderate potency compared to standard chemotherapeutics.
Mechanistic InsightsDemonstrated covalent modification of target proteins, leading to altered cellular signaling pathways involved in proliferation.

Comparative Analysis

This compound can be compared with structurally related compounds:

CompoundBiological ActivityKey Differences
Ethyl 2-bromo-3-cyano-5-formylbenzoateModerate antimicrobial activityDifferent positioning of functional groups affects reactivity.
Ethyl 5-bromo-4-cyano-2-formylbenzoateStronger anticancer effectsEnhanced cytotoxicity due to structural variations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-5-cyano-4-formylbenzoate
Reactant of Route 2
Ethyl 2-bromo-5-cyano-4-formylbenzoate

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